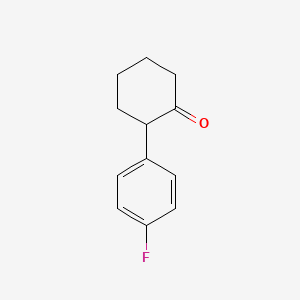

2-(4-Fluorophenyl)cyclohexanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQMCCXBUGKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517852 | |

| Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-02-0 | |

| Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

I. Strategic Approaches to the Synthesis of 2 4 Fluorophenyl Cyclohexanone

Established Synthetic Methodologies

The established methods for synthesizing 2-(4-fluorophenyl)cyclohexanone are rooted in fundamental organic reactions. These include the Friedel-Crafts acylation, which involves the introduction of an acyl group to an aromatic ring, and Grignard reagent-mediated syntheses, which are powerful tools for carbon-carbon bond formation.

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. In the context of synthesizing this compound, this can be envisioned through the reaction of fluorobenzene (B45895) with a cyclohexanoyl derivative in the presence of a Lewis acid catalyst. The catalyst polarizes the acylating agent, generating a reactive electrophile that is then attacked by the electron-rich fluorobenzene ring.

A direct Friedel-Crafts acylation between fluorobenzene and cyclohexanone (B45756) itself is not a standard approach. Instead, an activated form of the cyclohexyl moiety, such as cyclohexanecarbonyl chloride, is typically used as the acylating agent. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride, enhancing its electrophilicity. The fluorobenzene then attacks the acylium ion intermediate, leading to the formation of the desired ketone. The para-substitution on the fluorobenzene ring is generally favored due to the ortho, para-directing nature of the fluorine atom.

Recent advancements in Friedel-Crafts acylation have explored the use of more environmentally benign and reusable catalysts. Lanthanide triflates, for instance, have been shown to be effective catalysts for the acylation of substituted benzenes. These catalysts are known for their high activity and can be recovered and reused, offering a more sustainable alternative to traditional stoichiometric Lewis acids like AlCl₃. For the acylation of fluorobenzene, rare earth triflates (Re(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH) have been investigated, showing high selectivity and yield for the para-acylated product. acs.orgd-nb.info

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Acylating Agent | Conditions | Key Findings |

|---|---|---|---|

| AlCl₃ | Cyclohexanecarbonyl chloride | Anhydrous, inert solvent | Traditional method, stoichiometric catalyst required. |

| Re(OTf)₃ / TfOH | Benzoyl chloride | Solvent-free, 140°C | Synergistic effect, high para-selectivity (99%) and yield (87%). d-nb.info |

| Lanthanide triflates | Acetic anhydride | Nitromethane | Effective for activated arenes, mechanism involves C-H bond scission in the rate-determining step. |

Grignard reagents provide a robust and versatile method for forming carbon-carbon bonds. The synthesis of this compound can be efficiently achieved by reacting a Grignard reagent derived from a fluorophenyl halide with a suitable cyclohexanone derivative.

A well-documented method involves the preparation of a Grignard reagent from p-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent. This organometallic reagent, 4-fluorophenylmagnesium bromide, is then added to a solution of 2-chlorocyclohexanone (B41772) in anhydrous benzene (B151609). The reaction is initially stirred at a low temperature and then refluxed to drive the coupling. The probable mechanism involves the nucleophilic attack of the Grignard reagent on the carbon bearing the chlorine atom in 2-chlorocyclohexanone. An acidic workup then yields the final product, this compound. This method has been reported to produce the target compound in a 51% yield after purification by distillation and recrystallization. nih.gov

Table 2: Reaction Parameters for Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Fluorobromobenzene | 2-Chlorocyclohexanone | Magnesium | Anhydrous ether, Anhydrous benzene | Stirred at 25°C for 18 hrs, then refluxed for 24 hrs | 51% | nih.gov |

The synthesis of structural analogues, such as α-(2-fluorophenyl)cyclopentyl methylamine (B109427), provides insight into alternative Grignard-based strategies. In this approach, a Grignard reagent, such as cyclopentylmagnesium bromide, is reacted with a nitrile, for example, 2-fluorobenzonitrile. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an intermediate imine after hydrolysis. This imine can then be further manipulated. For instance, subsequent bromination and reaction with an amine can lead to the desired α-aminoketone. A key step in one reported synthesis involves a thermal rearrangement to expand the cyclopentyl ring to a cyclohexyl ring, demonstrating a pathway to cyclohexanone derivatives. This highlights the versatility of using nitriles as precursors in Grignard reactions to generate ketone functionalities after hydrolysis of the intermediate imine.

While direct evidence for the use of neodymium salts in the synthesis of this compound is not prevalent in the reviewed literature, the use of lanthanide salts, including neodymium, in promoting reactions of enolizable ketones is an area of active research. Lanthanide salts, such as samarium(II) iodide (SmI₂), are well-known for their ability to mediate a variety of coupling reactions involving ketones. For instance, SmI₂ can promote the coupling of ketones with various electrophiles through the formation of a samarium enolate. These reactions often exhibit high stereoselectivity due to the chelating ability of the lanthanide ion. Although specific protocols for neodymium-catalyzed α-arylation of cyclohexanone with fluorobenzene derivatives are not explicitly detailed, the broader field of lanthanide-catalyzed reactions suggests the potential for such a synthetic route. The development of palladium-catalyzed α-arylation of ketones has become a more common and well-established method for this type of transformation.

Cross-Coupling Reaction Strategies

Cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. For the synthesis of this compound, two primary cross-coupling strategies are of note: the Suzuki-Miyaura coupling and the coupling of aryl halides with cyclohexanone precursors.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.comyoutube.com This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.org In the context of synthesizing this compound, this would typically involve the coupling of a cyclohexenyl-derived boronic acid or ester with a 4-fluorophenyl halide, or conversely, the coupling of 4-fluorophenylboronic acid with a 2-halocyclohexanone derivative. The general catalytic cycle involves an oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org |

| Ligands | Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. |

| Boron Source | Boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂) are the most common organoboron reagents. libretexts.org |

| Coupling Partner | Aryl, vinyl, or alkyl halides or triflates. |

| Base | A base is required to facilitate the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. |

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of 2-arylcyclohexanones by varying the boronic acid and halide coupling partners. nih.govnih.gov

Another significant cross-coupling strategy involves the direct α-arylation of cyclohexanone. This method typically employs a palladium catalyst to couple an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with the enolate of cyclohexanone. The cyclohexanone enolate can be pre-formed using a strong base or generated in situ. This approach provides a direct route to 2-arylcyclohexanones. chemicalbook.com

A specific example involves the Grignard reagent prepared from p-fluorobromobenzene, which is then reacted with 2-chlorocyclohexanone. chemicalbook.com The reaction is stirred and then refluxed, followed by an acidic workup to yield this compound. chemicalbook.com

Table 2: Example of Aryl Halide Coupling for this compound Synthesis chemicalbook.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

|---|

Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.netnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govnih.gov

While a direct multicomponent reaction involving cyclohexanone, trans-β-nitrostyrene, and 4-fluorobenzaldehyde (B137897) to form this compound is not explicitly detailed in the provided context, multicomponent reactions are known for their versatility in creating complex molecules. researchgate.netnih.gov Often, these reactions proceed through a series of tandem events, such as Michael additions and aldol (B89426) condensations, to construct the final molecular architecture. researchgate.net The synthesis of various substituted heterocyclic and carbocyclic systems has been successfully achieved using MCRs. nih.govmdpi.com

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound (like cyclohexanone), an aldehyde (often formaldehyde), and a primary or secondary amine. unacademy.comwikipedia.orgorganic-chemistry.org This reaction yields a β-amino-carbonyl compound, known as a Mannich base. unacademy.comwikipedia.org While the direct synthesis of this compound via a standard Mannich reaction is not typical, this methodology is crucial for producing substituted derivatives. rjpbcs.comresearchgate.net

The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. wikipedia.org The versatility of the Mannich reaction allows for the introduction of various aminomethyl groups onto the cyclohexanone ring, leading to a diverse range of functionalized derivatives. rjpbcs.comnih.govresearchgate.net These Mannich bases can serve as precursors for further synthetic transformations. nih.gov

Table 3: Components of a Typical Mannich Reaction unacademy.comwikipedia.org

| Component | Role | Example |

|---|---|---|

| Active Hydrogen Compound | Nucleophile (in its enol form) | Cyclohexanone |

| Aldehyde | Electrophile precursor | Formaldehyde |

| Amine | Forms the iminium ion | Primary or secondary amine |

Reductive Amination Pathways (for functionalized derivatives)

Reductive amination is a two-step process or a one-pot reaction that converts a ketone or aldehyde into an amine. youtube.comyoutube.com In the context of this compound, this pathway is primarily used for the synthesis of its functionalized derivatives, such as 2-(4-fluorophenyl)-2-(methylamino)cyclohexanone. nih.gov

The reaction typically begins with the formation of an imine or enamine intermediate from the reaction of the ketone with an amine. youtube.com This intermediate is then reduced in situ or in a subsequent step using a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which are mild enough not to reduce the initial ketone but will reduce the intermediate iminium ion. youtube.comyoutube.com This method allows for the introduction of an amino group at the α-position of the arylcyclohexanone scaffold. The synthesis of various N-functionalized 2-aminophenols from cyclohexanones and amines via a dehydrogenative-driven reaction has also been reported. nih.gov

Table 4: General Steps in Reductive Amination

| Step | Description |

|---|---|

| 1. Imine/Enamine Formation | The ketone reacts with a primary or secondary amine under mildly acidic conditions to form an imine or enamine intermediate. youtube.com |

| 2. Reduction | The intermediate is reduced to the corresponding amine using a suitable reducing agent. youtube.comyoutube.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly prioritizes sustainability, prompting the development of advanced techniques that are both effective and environmentally responsible. This focus has led to innovations in biocatalysis, the use of benign reagents, and the meticulous optimization of reaction parameters to minimize waste and energy consumption.

Biocatalysis offers a powerful tool for performing chemical transformations with high selectivity and under mild conditions. While specific research on the direct biocatalytic transformation of this compound is emerging, extensive studies on analogous cyclohexanone structures provide significant insights into potential green synthetic routes.

Microbial reduction of prochiral cyclohexanones is a well-established method for producing optically active alcohols, which are valuable chiral building blocks. Various microorganisms have been identified for their ability to reduce the carbonyl group of cyclohexanones with high stereoselectivity. For instance, Yarrowia lipolytica has been used for the anti-Prelog reduction of ketones, yielding the (R)-enantiomer. researchgate.net Similarly, the bacterium Serratia rubidaea CCT 5742 has been shown to quantitatively reduce substituted cyclohexanones like 4-tert-butylcyclohexanone (B146137) and 2-methylcyclohexanone (B44802) to their corresponding alcohols with high diastereomeric excess. researchgate.net The fungus Mucor piriformis has also been optimized for the reduction of cyclohexanone to cyclohexanol. researchgate.net

The principles of microbial degradation of polyfluorinated compounds are also relevant. mdpi.comnih.gov Microbes often employ initial metabolic activation at non-fluorinated parts of a molecule to facilitate the cleavage of strong carbon-fluorine (C-F) bonds. mdpi.com This suggests that a biocatalytic approach to transforming this compound could proceed via reduction of the ketone, a strategy that circumvents direct manipulation of the stable fluorinated aromatic ring.

The development of environmentally benign synthetic processes is a cornerstone of green chemistry. This involves using less hazardous starting materials, employing safer solvents, and designing atom-economical reactions. rsc.org For the synthesis of cyclohexanones, processes that couple the dehydrogenation of cyclohexanols with the hydrogenation of other substrates over a single catalyst have been developed, improving energy efficiency and hydrogen utilization. rsc.org

The use of non-volatile and recyclable solvents is another key aspect. For example, an environmentally friendly protocol for synthesizing sugar orthoesters has been developed using poly(ethylene glycol) dimethyl ether (DMPE) as the solvent, avoiding volatile organic compounds. nih.gov Similarly, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and oxalic acid, have been used as both the catalyst and reaction medium for the synthesis of spirooxindoles, offering a biodegradable and cost-effective alternative to traditional solvents. nih.gov These approaches highlight potential pathways for a greener synthesis of this compound by replacing hazardous solvents like benzene with more benign alternatives.

The sustainability of a synthetic process is heavily influenced by the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction duration. Fine-tuning these parameters can lead to significantly higher yields, reduced side-product formation, and lower energy consumption.

The choice of catalyst is critical in the synthesis of this compound and its analogues. Different catalysts can dramatically influence reaction efficiency and selectivity.

One common approach involves a Grignard reaction, where a Grignard reagent prepared from p-fluorobromobenzene and magnesium is reacted with 2-chlorocyclohexanone. chemicalbook.com In other syntheses, palladium-on-carbon (Pd/C) catalysts are used for the hydrogenation of substituted phenols to produce cyclohexanones. google.com The combination of a nanoparticulate palladium catalyst with a Lewis acid like aluminum chloride has been shown to achieve high conversion and selectivity in the hydrogenation of phenol (B47542) to cyclohexanone. nih.gov For related structures, neodymium salt catalysts (NdCl₃·2LiCl) have been used to activate ketones for reaction with complex Grignard reagents. researchgate.net More advanced systems, such as a copper-molybdenum (Cu-Mo) dual-site catalyst, have been developed for the electrosynthesis of cyclohexanone oxime, demonstrating high efficiency and yield. nih.gov

| Catalyst System | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium | p-Fluorobromobenzene, 2-Chlorocyclohexanone | This compound | Classic Grignard reagent formation for C-C bond creation. | chemicalbook.com |

| Pd/C and Borax | Hydroquinone | 4-Hydroxy-cyclohexanone | Catalytic hydrogenation of phenols; selectivity of 80%. | google.com |

| Pd on support + AlCl₃ (Lewis Acid) | Phenol | Cyclohexanone | Synergistic effect inhibits over-reduction; >99.9% conversion and selectivity. | nih.gov |

| NdCl₃·2LiCl | 2-(4-Fluorophenyl)cyclopentanone, pyMgCl·LiCl | 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentanol | Activates the ketone for addition of a complex Grignard reagent. | researchgate.net |

| Cu₁MoOₓ/NC | Cyclohexanone, Nitrate | Cyclohexanone oxime | High-performance catalyst for electrosynthesis with 94.5% Faradaic efficiency. | nih.gov |

In the Grignard synthesis of this compound, a two-solvent system of anhydrous ether and anhydrous benzene is employed. chemicalbook.com The use of anhydrous (water-free) conditions is critical for Grignard reactions to prevent the reagent from being quenched by water. After the initial reaction, the ether is distilled off, and the solution is refluxed in benzene. chemicalbook.com In other syntheses of related fluorinated compounds, solvents like acetonitrile (B52724) have been shown to provide better yields compared to other options, particularly when reactions are performed under pressure. researchgate.net The use of ethers as solvents, such as diethylene glycol dimethyl ether, has also been documented in the catalytic hydrogenation of substituted phenols. google.com

| Solvent(s) | Reaction Type | Condition | Significance | Reference |

|---|---|---|---|---|

| Anhydrous Ether, Anhydrous Benzene | Grignard Reaction | Anhydrous | Essential for the stability and reactivity of the Grignard reagent. Benzene is used for higher temperature reflux. | chemicalbook.com |

| Acetonitrile (MeCN) | Fluoromethylation | Ambient and Elevated Pressure | Yields were significantly higher at 100 °C under pressure compared to ambient conditions. | researchgate.net |

| Diethylene glycol dimethyl ether | Catalytic Hydrogenation | Not specified | Used as a high-boiling ether solvent for hydrogenation of substituted phenols. | google.com |

| Dichloromethane | Oxidation | Not specified | Used as a solvent for the oxidation of an intermediate alcohol to form 4-fluorocyclohexanone. | google.com |

Temperature and reaction time are fundamental parameters that must be carefully controlled to maximize product yield and minimize the formation of impurities.

| Temperature | Reaction Time | Reaction Step | Outcome | Reference |

|---|---|---|---|---|

| <15°C | Not specified (during addition) | Grignard reagent addition | Controls exothermic reaction. | chemicalbook.com |

| 25°C | 18 hours | Stirring post-addition | Allows for completion of the initial reaction. | chemicalbook.com |

| Reflux (~80°C in Benzene) | 24 hours | Rearrangement/Final reaction | Drives the reaction to completion, yielding 51% of the product. | chemicalbook.com |

| -40°C | Not specified | Reaction with methylamine | Formation of α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine. | figshare.comresearchgate.net |

| 100°C - 120°C | Overnight | Fluoromethylation in pressure tube | Significantly higher yields (e.g., 71%) compared to ambient conditions. | researchgate.net |

Optimization of Reaction Conditions for Sustainable Synthesis

Application of Ultrasonic Irradiation

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique to enhance reaction rates, improve yields, and often enable milder reaction conditions. This approach, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. hielscher.com These unique conditions can significantly accelerate chemical reactions.

For the synthesis of this compound, a plausible route is the Michael addition of a cyclohexanone enolate to a suitable α,β-unsaturated ketone bearing a 4-fluorophenyl group. Research into analogous reactions demonstrates the considerable advantages of employing ultrasonic irradiation for Michael additions.

Detailed Research Findings:

Studies on various Michael addition reactions have shown that ultrasound can significantly reduce reaction times and increase product yields, often without the need for catalysts or under solvent-free conditions. hielscher.comutrgv.edu For instance, the aza-Michael addition of amines to α,β-unsaturated compounds has been successfully carried out in water or without any solvent, highlighting the environmentally benign nature of this methodology. utrgv.edu In these cases, a remarkable increase in the reaction rate was observed when conducted under ultrasonic irradiation compared to conventional stirring methods. utrgv.edu

The table below summarizes findings from research on ultrasound-assisted Michael additions, providing a basis for its application in the synthesis of this compound.

| Reactants | Catalyst/Solvent | Conditions | Reaction Time | Yield | Reference |

| Indole (B1671886) and α,β-unsaturated ketones | Silica (B1680970) sulfuric acid | Ultrasound, Room Temp. | Not specified | 50-85% | hielscher.com |

| Amines and α,β-unsaturated ketones, esters, and nitriles | None / Water or Solvent-free | Ultrasound | 5-15 min | High | utrgv.edu |

| 1-Ferrocenyl-3-(4-chlorophenyl)prop-2-en-1-one and piperidine | None / Solvent-free | Ultrasound, Room Temp. | 30 min | 98% | researchgate.net |

| Cyclohexanone and nitroolefins (asymmetric Michael addition) | Pyrrolidine-based benzoylthiourea (B1224501) / Water | Not specified (conventional) | Not specified | Good | nih.gov |

This table is generated based on data from analogous reactions and is for illustrative purposes.

As the data indicates, ultrasonic assistance can lead to high to excellent yields in significantly reduced reaction times. The synthesis of β-indolylketones from indole and α,β-unsaturated ketones, for example, proceeds effectively at room temperature under sonication with a silica sulfuric acid catalyst. hielscher.com Similarly, aza-Michael reactions proceed rapidly in high yields under catalyst- and solvent-free conditions, or in water, which is a green solvent. utrgv.edu

The successful application of ultrasound in the Michael addition of various nucleophiles to α,β-unsaturated systems strongly suggests its potential for the synthesis of this compound. A hypothetical sonochemical approach would involve the reaction of cyclohexanone with an appropriate 4-fluorophenyl-substituted Michael acceptor. The use of ultrasound would be anticipated to enhance the rate of this conjugate addition, potentially leading to higher yields and shorter reaction times compared to conventional methods, while also aligning with the principles of green chemistry. hielscher.com

Ii. Chemical Transformations and Derivatization Methodologies of 2 4 Fluorophenyl Cyclohexanone

Carbon-Carbon Bond Forming Reactions

Nucleophilic addition of organometallic reagents to the carbonyl group of 2-(4-fluorophenyl)cyclohexanone is a primary method for creating new carbon-carbon bonds and generating tertiary alcohols. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the electrophilic carbonyl carbon. mnstate.edupearson.com

For instance, the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup, yields a tertiary alcohol. The stereochemical outcome of such additions is influenced by the steric hindrance of the 4-fluorophenyl group at the adjacent carbon, often leading to a mixture of diastereomeric products. The choice of the specific organometallic reagent and the reaction conditions can be modulated to control the diastereoselectivity of the product. chemicalbook.comlibretexts.org

A general representation of this reaction is the addition of a Grignard reagent prepared from p-fluorobromobenzene to 2-chlorocyclohexanone (B41772) to synthesize 2-(p-fluorophenyl)cyclohexanone itself. chemicalbook.com This highlights the utility of Grignard reagents in constructing the foundational structure, which can then undergo further nucleophilic additions.

Table 1: Examples of Nucleophilic Addition to Cyclohexanone (B45756) Derivatives

| Ketone Substrate | Nucleophile | Product Type | Reference |

| Cyclohexanone | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | pearson.com |

| 2-Chlorocyclohexanone | p-Fluorophenylmagnesium Bromide | This compound | chemicalbook.com |

Aldol (B89426) condensation reactions represent another significant avenue for carbon-carbon bond formation, where the enolate of this compound reacts with an aldehyde.

The development of asymmetric aldol reactions is crucial for the synthesis of enantiomerically pure compounds. Chiral thiourea (B124793) catalysts have proven effective in catalyzing the direct asymmetric aldol reaction between cyclohexanone and various aldehydes, showcasing high diastereo- and enantioselectivities. These catalysts function by activating both the ketone and the aldehyde through hydrogen bonding, thereby creating a well-organized transition state that dictates the stereochemical outcome. While specific studies on this compound are not detailed in the provided results, the principles established with cyclohexanone are directly applicable. For example, bifunctional amide catalysts have been used for asymmetric direct aldol reactions in brine, achieving high yields and selectivities. researchgate.net Similarly, polystyrene-supported proline-based catalysts have been employed for asymmetric aldol reactions in water. thieme-connect.de

The condensation of this compound with aromatic aldehydes, a Claisen-Schmidt condensation, yields α,β-unsaturated ketones. This reaction is typically base-catalyzed, proceeding through the formation of an enolate which then attacks the aldehyde, followed by dehydration. This methodology has been used to synthesize a variety of chalcone-like molecules. For example, the condensation of cyclohexanone with furfural (B47365) has been studied in a fixed-bed reactor, indicating the industrial applicability of such reactions. mdpi.com A three-component condensation involving β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines has also been developed, which proceeds via a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.com

Table 2: Aldol Condensation of Cyclohexanone Derivatives with Aldehydes

| Ketone | Aldehyde | Catalyst/Conditions | Product Type | Reference |

| Cyclohexanone | 4-Nitrobenzaldehyde | Polystyrene-supported prolinamide | Aldol Adduct | thieme-connect.de |

| Cyclohexanone | Various Aldehydes | Bifunctional amide catalyst in brine | Aldol Adduct | researchgate.net |

| Cyclohexanone | Furfural | Mg/Al mixed oxides | α,β-Unsaturated Ketone | mdpi.com |

The carbonyl group of this compound readily reacts with primary amine derivatives to form imines and related compounds. libretexts.orglibretexts.org The reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives produces hydrazones. libretexts.orglibretexts.orgpearson.com For instance, cyclohexanone reacts with hydrazine hydrate (B1144303) in methanol (B129727) to form cyclohexanone hydrazone. chemicalbook.com A notable application of hydrazones is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base like potassium hydroxide (B78521) to reduce the carbonyl group to a methylene (B1212753) group, yielding an alkane. libretexts.orgpearson.compressbooks.pub

The reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic qualitative test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate. quora.comlibretexts.orgnih.gov The formation of imines, also known as Schiff bases, occurs through the reaction with primary amines under acid catalysis. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions proceed via a carbinolamine intermediate which then dehydrates to form the C=N double bond. libretexts.org

Derivatives of this compound can be used to synthesize lactams, which are cyclic amides. A key method for this transformation is the Beckmann rearrangement of an oxime. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. masterorganicchemistry.com

Treatment of the oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, induces a rearrangement to form a caprolactam derivative. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. This rearrangement provides a route to nitrogen-containing heterocyclic structures from cyclohexanone precursors. The conversion of cyclohexanone oxime to ε-caprolactam is a large-scale industrial process for the production of Nylon 6. wikipedia.orgillinois.eduunive.it

Aldol Condensation Reactions

Oxidation and Halogenation Reactions

Oxidation and halogenation reactions represent fundamental transformations for functionalizing this compound and its derivatives. These reactions introduce new reactive centers, paving the way for the synthesis of diverse molecular scaffolds.

Baeyer-Villiger Oxidation for Lactone Derivative Synthesis

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters or lactones. nih.gov In the context of cyclic ketones like this compound, this reaction yields the corresponding lactone, a valuable heterocyclic motif present in many natural products and biologically active molecules. nih.gov The oxidation is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. nih.govmdpi.com The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbon groups influencing the regioselectivity of the oxygen insertion. For this compound, the tertiary carbon bearing the fluorophenyl group is expected to migrate preferentially, leading to the formation of a seven-membered lactone. This transformation is a key step in the synthesis of various complex molecules. nih.gov

The efficiency of the Baeyer-Villiger oxidation can be influenced by the choice of oxidant and reaction conditions. While traditional methods often employ stoichiometric amounts of peracids, greener alternatives using hydrogen peroxide as the oxidant and various catalysts, including Lewis acids and enzymes, have been developed. mdpi.comrsc.org For instance, platinum(II) complexes have been shown to catalyze the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide. rsc.org

Alpha-Fluorination with Selective Fluorinating Agents (e.g., Selectfluor)

The introduction of additional fluorine atoms into a molecule can significantly alter its biological properties. Alpha-fluorination of ketones, including derivatives of this compound, can be achieved using electrophilic fluorinating agents. sapub.org Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose due to its stability and selectivity. sapub.orgorganic-chemistry.orgnih.gov

The reaction typically proceeds by treating the ketone with Selectfluor® in a suitable solvent. sapub.org The fluorination occurs at the α-position to the carbonyl group. Depending on the reaction conditions and the substrate, either mono- or di-fluorination can be achieved. sapub.org For example, the fluorination of some cyclic ketones with Selectfluor® has been shown to yield α,α-difluorinated products. sapub.org The mechanism is believed to involve the enol or enolate form of the ketone attacking the electrophilic fluorine of the Selectfluor® reagent. sapub.org

Bromination Reactions for Functionalized Analogues

Bromination of this compound introduces a bromine atom, typically at the α-position to the carbonyl group, creating a valuable synthetic handle for further transformations such as substitution and elimination reactions. The α-bromination of ketones is a common transformation in organic synthesis.

This reaction can be carried out using bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane, often at low temperatures to control selectivity and minimize side reactions. The resulting α-bromo-2-(4-fluorophenyl)cyclohexanone is a versatile intermediate. The bromine atom can be displaced by various nucleophiles to introduce a wide range of functional groups.

The general mechanism for the bromination of cyclohexene (B86901) involves the nucleophilic attack of the double bond on the bromine molecule, leading to the formation of a bromonium ion intermediate. youtube.com This is followed by the backside attack of the bromide ion to give the trans-dibromo product. youtube.com While the starting material in this case is a ketone, the underlying principle of electrophilic attack by bromine is relevant.

Stereoselective Transformations

Controlling the stereochemistry during the synthesis of derivatives of this compound is crucial for accessing specific isomers with desired biological activities.

Diastereoselective and Enantioselective Synthesis Strategies

The development of diastereoselective and enantioselective methods for the synthesis of derivatives of this compound is an active area of research. These strategies aim to control the formation of new stereocenters in a predictable manner.

One approach involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. For instance, enantioselective conjugate additions to cyclohexenone precursors can establish key stereocenters. nsf.gov Similarly, diastereoselective reactions can be employed where an existing stereocenter in the molecule directs the stereochemistry of a newly formed center.

The synthesis of chiral δ-substituted cyclohexenones has been achieved with high yields and enantioselectivities through a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters followed by an aldol condensation. nsf.gov Another example includes the diastereoselective three-component reaction of a diazo compound with an alcohol and a pyrazolinone ketimine catalyzed by rhodium(II) to produce pyrazolone (B3327878) derivatives with adjacent quaternary stereocenters. researchgate.net

Kinetic Resolution Techniques Applied to Analogues

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

In the context of analogues of this compound, such as racemic monosubstituted cyclohex-2-enones, kinetic resolution has been investigated using rhodium(I)/BINAP-catalyzed reactions. nih.gov For example, the 1,2-addition of trimethylaluminum (B3029685) (AlMe₃) to 5-substituted cyclohex-2-enones in the presence of a chiral rhodium catalyst can lead to the formation of an allylic alcohol from one enantiomer, while the other less reactive enantiomer is either left unreacted or undergoes a different transformation. nih.gov This approach allows for the separation of the enantiomers and the synthesis of enantioenriched products. nih.gov

Development of Chiral Catalysts for Stereocontrol

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For this compound, the presence of a stereocenter at the C2 position necessitates methods for controlling its absolute configuration. While specific studies focusing exclusively on the enantioselective synthesis of this compound are not extensively detailed in the provided results, the broader field of asymmetric catalysis offers established principles and methodologies that are directly applicable.

The development of chiral catalysts for stereocontrol in reactions involving aryl ketones is a mature field of research. Chiral Brønsted acids, for instance, have been successfully employed in the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines. nih.gov In these reactions, a chiral phosphoric acid promotes an aza-Michael addition to a fluoroalkenyl heterocycle, creating a prochiral enamine intermediate. Subsequent asymmetric protonation establishes the C-F stereocenter with high enantioselectivity. nih.gov This principle could be adapted to the synthesis of this compound, for example, through an asymmetric Michael addition of a 4-fluorophenyl organometallic reagent to cyclohexenone in the presence of a chiral ligand or catalyst.

Another powerful strategy involves the use of transition metal catalysts. Chiral iridium catalysts have been developed for the asymmetric hydrogenation of various prochiral olefins, including the synthesis of tetrahydroquinoxaline derivatives with excellent enantioselectivity (up to 98% ee). rsc.org Such catalytic systems could be envisioned for the asymmetric hydrogenation of a precursor like 1-(4-fluorophenyl)cyclohex-1-ene to yield enantiomerically enriched this compound. The choice of solvent has been shown to be critical in these systems, in some cases allowing for the selective synthesis of either enantiomer using the same catalyst. rsc.org

The overarching goal of these methods is to create a chiral environment during the bond-forming step that defines the stereocenter. This is often achieved through the formation of diastereomeric transition states with a significant energy difference, thereby favoring the formation of one enantiomer over the other.

Ring Expansion and Rearrangement Reactions (for related arylcyclohexylamine analogues)

The six-membered carbocyclic ring of this compound and its derivatives is not immutable. It can be induced to undergo ring expansion to form seven-membered rings, such as caprolactams or cycloheptanones. These reactions are typically driven by the formation of an electron-deficient intermediate adjacent to the ring, which triggers the migration of one of the ring carbons. Key examples of such transformations include the Beckmann and Schmidt rearrangements. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The Beckmann rearrangement transforms an oxime into an amide. wikipedia.orgmasterorganicchemistry.com For this compound, this would first involve conversion to the corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes the rearrangement. wikipedia.orgunacademy.com The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent migration of one of the alpha-carbons to the electron-deficient nitrogen atom occurs in a concerted fashion, with the migrating group being anti-periplanar to the leaving group. wikipedia.orgscispace.com For an unsymmetrical ketone like this compound, the rearrangement can lead to two regioisomeric lactams, depending on which carbon migrates. Studies on the Beckmann rearrangement of 2-substituted cyclohexanones, such as 2-phenyl- and 2-methyl-cyclohexanone, have shown that the migration of the more substituted carbon is generally favored. scispace.com This would predict that the phenyl-bearing carbon of the this compound oxime would preferentially migrate, leading to the formation of 7-(4-fluorophenyl)-azepan-2-one.

The Schmidt reaction provides an alternative route for ring expansion, reacting a ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by dehydration to form a diazoiminium ion. libretexts.org A subsequent rearrangement with migration of an alkyl or aryl group and expulsion of dinitrogen gas yields a nitrilium ion. wikipedia.orglibretexts.org Trapping of this intermediate with water furnishes the amide product. wikipedia.orgunacademy.com Similar to the Beckmann rearrangement, the Schmidt reaction of unsymmetrical ketones can produce a mixture of regioisomeric amides, with the migratory aptitude of the substituents playing a key role in determining the product ratio.

Other carbocation-mediated rearrangements can also lead to ring expansion. For instance, reactions that generate a carbocation on a carbon atom exocyclic to the ring can induce one of the ring's C-C bonds to migrate, thereby expanding the ring by one carbon. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These "semipinacol rearrangements" can be initiated from precursors like amino alcohols and provide access to α-arylcycloheptanones. wikipedia.orgacs.org

Heterocyclic Compound Formation (e.g., pyrimidines, carbazoles, thiadiazines)

The carbonyl group of this compound is a versatile handle for the construction of a variety of heterocyclic rings through condensation and cyclization reactions.

Carbazoles: The synthesis of carbazoles, which feature an indole (B1671886) nucleus fused to a benzene (B151609) ring, can be achieved using the Fischer indole synthesis . wikipedia.orgbyjus.comorganic-chemistry.org This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.org In the context of this compound, reaction with phenylhydrazine would initially form a phenylhydrazone. Under acidic conditions, this intermediate undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield a 1,2,3,4-tetrahydrocarbazole (B147488) derivative. byjus.com A subsequent oxidation/aromatization step would furnish the fully aromatic carbazole. A one-pot procedure has been developed for the synthesis of carbazoles from cyclohexanones and aryl hydrazine hydrochlorides at elevated temperatures, providing a direct route to this heterocyclic system. rsc.org

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from 1,3-dicarbonyl compounds or their equivalents. While this compound itself is not a 1,3-dicarbonyl, it can be a precursor to intermediates suitable for pyrimidine synthesis. For example, condensation reactions involving the α-methylene group adjacent to the carbonyl can introduce the necessary functionality. The synthesis of pyrimidines often involves the condensation of a three-carbon component with a reagent providing the N-C-N fragment, such as urea, thiourea, or formamide. acs.orgnih.gov For instance, a Biginelli-type reaction or a similar condensation could potentially be adapted, using this compound as the ketone component along with an aldehyde and urea/thiourea to build the dihydropyrimidine (B8664642) core.

Thiadiazines and other Sulfur Heterocycles: The reactivity of the α-methylene group of this compound is key to the synthesis of sulfur-containing heterocycles. The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve its reaction with a compound like ethyl cyanoacetate (B8463686) and sulfur, catalyzed by a base such as morpholine (B109124) or triethylamine. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly functionalized 2-aminothiophene derivative bearing the 4-fluorophenylcyclohexyl moiety. wikipedia.orgmdpi.com While this produces a thiophene, a five-membered ring, related chemistries can be used to access six-membered sulfur-containing heterocycles like thiadiazines. For instance, condensation of the ketone with thiocarbohydrazide (B147625) could provide a route to dihydro-1,3,4-thiadiazine derivatives.

Iii. Advanced Spectroscopic and Computational Investigations

Quantum Chemical Studies

Energy Framework Analysis of Crystal Structures

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative measure of the stability of the crystal packing. This analysis, often performed in conjunction with Hirshfeld surface analysis, calculates the electrostatic, dispersion, and total energy of interaction between a central molecule and its surrounding neighbors. researchgate.netresearchgate.net

For a compound like 2-(4-Fluorophenyl)cyclohexanone, the crystal packing is stabilized by a variety of weak intermolecular interactions. mdpi.com The analysis visualizes the strength and nature of these interactions as a three-dimensional framework. The total interaction energy is typically dominated by dispersion forces, with electrostatic interactions also playing a significant role. researchgate.netnih.gov

The primary intermolecular contacts expected to contribute to the crystal structure of this compound include:

C-H···O and C-H···F hydrogen bonds: These weak hydrogen bonds are crucial in organizing the molecules within the crystal.

π-π stacking: Interactions between the aromatic fluorophenyl rings of adjacent molecules can contribute to the stability of the packing arrangement. nih.gov

Halogen bonding: The fluorine atom can participate in various interactions, including C-F···π and C-F···H bonds, further stabilizing the crystal structure. mdpi.com

Energy framework diagrams use cylinders to connect the centroids of interacting molecules, where the thickness of the cylinder is proportional to the magnitude of the interaction energy. This provides a clear visual representation of the strongest interaction pathways within the crystal.

Table 1: Representative Intermolecular Interaction Energies Calculated for a Molecular Crystal

| Interaction Pair | Distance (Å) | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|

| Molecule 1 - Molecule 2 | 3.85 | -15.2 | -35.8 | -51.0 |

| Molecule 1 - Molecule 3 | 4.50 | -8.9 | -22.1 | -31.0 |

| Molecule 1 - Molecule 4 | 5.12 | -4.3 | -15.6 | -19.9 |

| Molecule 1 - Molecule 5 | 5.98 | -2.1 | -9.7 | -11.8 |

Note: This table presents hypothetical data to illustrate the typical outputs of an energy framework analysis.

In Silico Investigations for Structure-Activity Relationship (SAR) Studies

In silico methods are indispensable tools for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). These computational techniques allow for the rapid screening of compounds and provide insights into their interactions with biological targets, guiding the synthesis and optimization of new derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). preprints.org This method is used to forecast the binding affinity and mode of interaction between a ligand, such as this compound, and a potential biological target. nih.gov The simulation places the flexible ligand into the binding site of the rigid or flexible receptor and scores the different poses based on a scoring function, which estimates the binding energy. preprints.org

For this compound, docking studies could be employed to screen for potential protein targets, such as enzymes or receptors. The results would highlight the key amino acid residues involved in the binding and the types of interactions formed, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound Against a Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 84, PHE 290, LEU 312, VAL 104 |

| Hydrogen Bonds | C=O group with TYR 84 |

| Hydrophobic Interactions | Cyclohexane (B81311) ring with LEU 312, VAL 104 |

| π-π Stacking | Fluorophenyl ring with PHE 290 |

Note: This table contains hypothetical data representative of a typical molecular docking simulation output.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. goums.ac.ir

Radius of Gyration (Rg): Indicates the compactness of the protein structure. Stable Rg values suggest the protein maintains its folded state. researchgate.net

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): These methods are used to estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.commdpi.com

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Rg (Å) | MM-GBSA Binding Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0.0 | 18.5 | N/A |

| 20 | 1.2 | 18.6 | -45.7 |

| 40 | 1.5 | 18.4 | -48.2 |

| 60 | 1.4 | 18.5 | -47.5 |

| 80 | 1.6 | 18.6 | -48.1 |

| 100 | 1.5 | 18.5 | -47.9 |

Note: This table presents hypothetical data to illustrate the analysis of an MD simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. frontiersin.org

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. jocpr.commdpi.com A statistical model is then built to correlate these descriptors with the experimentally measured biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

Table 4: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound Derivative | R-group Substitution | Molecular Weight | LogP | IC50 (µM) |

|---|---|---|---|---|

| 1 | H | 192.23 | 2.7 | 15.2 |

| 2 | 4'-CH3 | 206.26 | 3.1 | 10.8 |

| 3 | 4'-Cl | 226.68 | 3.4 | 5.5 |

| 4 | 4'-OH | 208.23 | 2.1 | 25.1 |

| 5 | 3'-NO2 | 237.23 | 2.5 | 8.3 |

Note: This table shows example data that would be used as input for generating a QSAR model.

Computational methods are pivotal in predicting the specific molecular interactions between a compound like this compound and its potential biological targets. nih.govnih.gov By integrating data from molecular docking and molecular dynamics simulations, a detailed map of the binding interactions can be generated.

These predictions are crucial for understanding the mechanism of action and for rational drug design. rsc.org For instance, identifying a critical hydrogen bond between the carbonyl oxygen of the cyclohexanone (B45756) ring and a specific amino acid residue (e.g., a tyrosine or serine) in the target's active site could guide the design of derivatives that enhance this interaction. polyu.edu.hk Similarly, understanding the hydrophobic interactions between the fluorophenyl and cyclohexane rings and nonpolar residues can inform modifications to improve binding affinity. nih.gov

Table 5: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

|---|---|---|

| Lys72 | Hydrogen Bond | Carbonyl Oxygen |

| Leu148 | Hydrophobic | Cyclohexane Ring |

| Val80 | Hydrophobic | Cyclohexane Ring |

| Phe150 | π-π Stacking | Fluorophenyl Ring |

| Asp161 | C-H···O Interaction | Fluorophenyl Ring C-H |

Note: This table provides a hypothetical but plausible summary of predicted molecular interactions.

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in various non-planar conformations to minimize angle and torsional strain. wikipedia.orgbyjus.com The most stable and prevalent conformation is the "chair" form. libretexts.org Other higher-energy conformations include the "boat," "twist-boat," and "half-chair." wikipedia.orglibretexts.org The energy difference between the chair and the next most stable conformer, the twist-boat, is significant, meaning that at room temperature, the vast majority of cyclohexane molecules are in a chair conformation. wikipedia.org

For a substituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position on the chair frame. The relative stability of these two conformers is determined by steric and electronic effects.

Chair Conformation: This is the most stable conformation, where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds are staggered, minimizing torsional strain. libretexts.org

Boat Conformation: This form is less stable due to torsional strain from eclipsed C-H bonds and steric strain from "flagpole" interactions between hydrogens on opposite ends of the structure. libretexts.orglibretexts.org

Axial vs. Equatorial Substitution: For the this compound, the fluorophenyl group at the C2 position can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). wikipedia.org However, the presence of the sp2-hybridized carbonyl carbon alters the ring's geometry slightly. Furthermore, dipole-dipole interactions between the C=O bond and the C-F bond of the substituent can influence the conformational equilibrium. youtube.comrsc.org

Table 6: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 | None (most stable) |

| Twist-Boat | 23 | Torsional Strain |

| Boat | 29 | Torsional Strain, Flagpole Steric Strain |

| Half-Chair | 45 | Angle Strain, Torsional Strain |

Note: Energy values are approximate for unsubstituted cyclohexane and serve as a reference.

Iv. Synthetic Utility and Research Applications in Complex Organic Synthesis

Fundamental Intermediate in Organic Synthesis

2-(4-Fluorophenyl)cyclohexanone serves as a foundational building block in various organic reactions. Its chemical properties allow for a range of transformations, making it an essential starting material for the synthesis of more complex chemical structures. The presence of the ketone functional group and the fluorinated phenyl ring provides multiple reaction sites for chemists to exploit.

One common synthetic route to produce this compound involves a Grignard reaction. In a typical procedure, a Grignard reagent is prepared from p-fluorobromobenzene and magnesium in an ether solvent. chemicalbook.com This reagent is then reacted with 2-chlorocyclohexanone (B41772) in a benzene (B151609) solution. chemicalbook.com Following the reaction, an acidic workup and purification by distillation yield this compound. chemicalbook.com The resulting product is a solid at room temperature with a melting point between 56-59°C. chemicalbook.com

The reactivity of the ketone group allows for further modifications, such as reduction to an alcohol, conversion to an amine, or reaction with various nucleophiles to introduce new functional groups. The fluorophenyl group, on the other hand, can influence the electronic properties and biological activity of the final products.

Versatile Building Block for Pharmaceutical Precursors

The structural framework of this compound is a key component in the synthesis of various pharmaceutical precursors. Its utility spans across multiple therapeutic areas, from anesthetics to anti-inflammatory agents.

Precursors for Ketamine Analogues

Research has focused on developing derivatives of ketamine, a dissociative anesthetic, with the goal of improving its therapeutic profile. figshare.comthieme-connect.com One such derivative is a fluoro-substituted analogue, which has demonstrated potential advantages over ketamine in preliminary animal studies, including a more effective dose and a shorter recovery time. figshare.com

The synthesis of these ketamine analogues often involves a multi-step process. For instance, a fluorinated derivative of ketamine, named fluoroketamine by one research group, has been synthesized. figshare.comresearchgate.net This compound, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, highlights the potential of using fluorinated cyclohexanone (B45756) precursors in the development of new anesthetic agents. figshare.comresearchgate.net While the specific starting material in this synthesis is the 2-fluoro isomer, it underscores the principle of utilizing fluorinated phenylcyclohexanones in creating novel ketamine-like molecules. figshare.com

Precursors for Cyclooxygenase (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for treating pain and inflammation. nih.govnih.gov Selective COX-2 inhibitors, known as coxibs, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The development of new COX-2 inhibitors often involves the synthesis of diarylheterocycles. nih.gov Research has shown that compounds with specific structural features, such as a sulfonamide or a similar group, can achieve high selectivity for COX-2. scielo.org.mxresearchgate.net The synthesis of these complex molecules can utilize building blocks that provide the necessary phenyl and cyclic moieties. While direct synthesis from this compound is not explicitly detailed in the provided results, the structural motif of a substituted phenyl group attached to a cyclic core is central to many COX-2 inhibitors. For example, the design of some inhibitors is based on modifying existing drugs like naproxen (B1676952) to incorporate features that enhance COX-2 selectivity. scielo.org.mx

Precursors for Analgesic and Antiepileptic Drug Development

The development of new drugs for pain relief and epilepsy often involves the synthesis of novel chemical entities. Certain classes of compounds, such as 4-amino-4-aryl-cyclohexanones, have been found to possess significant analgesic activity. google.com These compounds can be synthesized through multi-step processes where a substituted cyclohexanone is a key intermediate.

Furthermore, research into selective COX-2 inhibitors has led to the discovery of compounds with potent analgesic and anti-inflammatory properties. nih.gov The synthesis of these molecules, such as 4,5-diphenyl-4-isoxazolines, involves creating a core structure that can be derived from various starting materials. nih.gov The presence of a fluorine substituent on one of the phenyl rings has been shown to influence the potency and selectivity of these inhibitors. nih.gov

Precursors for Cardiovascular Drug Substances

The synthesis of new cardiovascular drugs has also benefited from the use of cyclohexanone derivatives. For example, a series of cyclohexylaralkylamine derivatives related to the antianginal drug perhexiline (B1211775) have been synthesized and evaluated for their cardiovascular activity. nih.gov The goal of this research was to develop compounds with improved potency and lower toxicity compared to perhexiline. nih.gov The synthesis of these derivatives involved the systematic modification of the chemical structure, including the separation of the cyclohexylamine (B46788) moiety from the aromatic nucleus. nih.gov

Precursors for N-Methyl-D-aspartate (NMDA) Receptor Modulators

N-Methyl-D-aspartate (NMDA) receptors are crucial for synaptic transmission and plasticity in the brain. nih.gov Modulators of NMDA receptor activity have therapeutic potential for a range of neurological and psychiatric disorders. nih.gov For instance, the FDA has approved S-ketamine for the treatment of major depressive disorder, which acts by blocking NMDA receptors. nih.gov

The development of novel NMDA receptor modulators often involves the synthesis of complex molecules that can selectively interact with specific subunits of the receptor. nih.gov Research has explored various chemical scaffolds, including biphenyl-based ifenprodil (B1662929) analogs, to create selective NMDA receptor ligands. nih.gov While the direct use of this compound is not explicitly mentioned in the synthesis of these specific modulators, the core structure of a substituted phenyl group attached to a cyclic system is a common feature in many NMDA receptor antagonists.

Precursors for p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 mitogen-activated protein (MAP) kinases are crucial regulators of cellular responses to inflammatory cytokines and stress, making them a significant target for therapeutic intervention in diseases like rheumatoid arthritis and psoriasis. nih.govuni-tuebingen.de The development of potent and selective p38 MAPK inhibitors is a major focus in medicinal chemistry.

The 4-fluorophenyl group is a common feature in many p38 MAPK inhibitors, as it often occupies a key "hydrophobic pocket I" in the ATP-binding site of the kinase, contributing to the inhibitor's binding affinity. mdpi.com Compounds featuring this moiety linked to a cyclic core are of significant interest. For instance, research into pyridyl-substituted five-membered heterocycles as potential p38 MAPK inhibitors led to the synthesis of the analogous compound, 2-(4-fluorophenyl)cyclopentanone, as a key intermediate. researchgate.net This underscores the value of the 2-(4-fluorophenyl)cycloalkanone scaffold in generating molecules for kinase inhibition. The six-membered ring of this compound offers different conformational possibilities compared to its five-membered counterpart, providing a route to novel structural analogs for p38 MAPK inhibitor discovery programs. mdpi.comresearchgate.net

The general strategy involves using the ketone functionality of this compound as a handle for further chemical modifications, allowing for the introduction of other essential pharmacophoric elements required for potent inhibition of p38 MAPK. nih.govresearchgate.net

Precursors for Agrochemicals

The introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and lipophilicity. researchgate.net Consequently, fluorinated compounds are of immense importance in the agrochemical industry. Aromatic fluorine (Ar-F) and aromatic trifluoromethyl (Ar-CF3) groups are among the most common fluorine-containing motifs in modern agrochemicals. researchgate.net

Furthermore, 4-substituted cyclohexanones are recognized as important intermediates in the synthesis of pesticides, such as the insecticide spirotetramat. google.com The structure of this compound, containing both a fluorinated aromatic ring and a cyclohexanone core, positions it as a highly promising precursor for a new generation of agrochemicals. It can be used to synthesize active ingredients for insecticides, herbicides, and fungicides by leveraging the reactivity of the ketone and the stability of the fluorophenyl group.

Applications in Material Science (e.g., liquid crystalline materials)

Fluorinated compounds play a pivotal role in the design of advanced materials, particularly liquid crystals (LCs) used in modern display technologies. rsc.org The properties of liquid crystal materials, such as dielectric anisotropy (Δε), are critical for their application in devices like liquid crystal displays (LCDs). nih.gov Materials with negative dielectric anisotropy are required for vertical alignment (VA) LCD technology. nih.gov

The incorporation of fluorine atoms perpendicular to the long molecular axis of a molecule is a key strategy for designing materials with negative dielectric anisotropy. beilstein-journals.org The this compound scaffold is a precursor to such molecules. Research has demonstrated that fluorinated cyclohexane (B81311) motifs with axially oriented C-F bonds possess a strong molecular dipole, a desirable characteristic for negative dielectric materials. rsc.orgnih.gov However, this increased polarity can also lead to higher melting points and reduced solubility. rsc.orgnih.gov Therefore, designing appropriate molecular scaffolds that balance these properties is crucial. rsc.orgresearchgate.net Studies on various fluorinated cyclohexyl motifs provide insight into the structure-property relationships essential for developing next-generation liquid crystalline materials. rsc.orgnih.gov

Table 1: Properties of Related Fluorinated Cyclohexane Derivatives in Liquid Crystal Research This table is generated based on findings for related fluorinated cyclohexane motifs as direct data for this compound was not available in the search results.

| Compound Type | Key Structural Feature | Observed Property/Application | Reference |

|---|---|---|---|

| Fluorinated Cyclohexyl Motifs | Facially polarized C-F bonds | Strong molecular dipole, potential for negative dielectric anisotropy. | rsc.orgnih.gov |

| Axially Fluorinated Bicyclohexanes | Axial fluorine substituents | Negative dielectric anisotropy, but prone to HF elimination. | beilstein-journals.org |

| Fluorinated Cyclohexanes | General fluorine substitution | Used to induce polarity and tune dielectric properties. | nih.gov |

Contribution to Reaction Development and Methodological Advancements

Beyond its direct application as a precursor, this compound and its parent structure, cyclohexanone, are fundamental substrates in the development of new chemical reactions and synthetic methodologies.

The development of efficient catalytic systems is a cornerstone of modern chemistry. Cyclohexanones are key substrates in the advancement of catalytic dehydrogenation reactions to produce phenols, which are vital industrial bulk chemicals. nih.govresearchgate.net Palladium-based catalyst systems have been developed for the aerobic dehydrogenation of cyclohexanone to cyclohexenone and subsequently to phenol (B47542). nih.gov The presence of substituents on the cyclohexanone ring, such as the 4-fluorophenyl group, allows for the synthesis of specifically substituted phenols, greatly expanding the utility of this catalytic method. The study of such reactions provides mechanistic insights, revealing the roles of different catalyst species, including homogeneous Pd(II) complexes and soluble Pd nanoparticles. nih.gov

The synthesis of molecules with precisely controlled three-dimensional structures (stereochemistry) is a major challenge in organic chemistry. Substituted cyclohexanones are pivotal substrates for the development of stereoselective reactions. The this compound scaffold can be employed to test and refine new asymmetric methodologies to create multiple stereocenters with high fidelity.

Key areas of stereoselective methodology development involving cyclohexanone-type structures include:

Asymmetric Aldol (B89426) Reactions: Chiral amine-based organocatalysts have been developed for the reaction of cyclohexanone with aldehydes to produce aldol adducts with high diastereo- and enantioselectivity. researchgate.net

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems derived from 2-aryl cyclohexanones is a powerful tool for building complexity.

Cascade Reactions: Organocatalytic cascade reactions, such as Michael/Michael/aldol sequences, have been designed to construct complex, fused ring systems like cyclohexanone-fused spirospyrazolones containing four consecutive stereocenters from simple precursors. rsc.orgresearchgate.net

Stereoselective Cyclizations: The reaction of enynones with nucleophiles like malononitrile (B47326) can lead to the highly stereoselective formation of multisubstituted cyclohexanes. mdpi.commdpi.com

The presence of the 2-(4-fluorophenyl) substituent provides a valuable probe for understanding the electronic and steric factors that govern the stereochemical outcome of these advanced synthetic methods.

常见问题

Basic: What are the common synthetic routes for preparing 2-(4-fluorophenyl)cyclohexanone?

Methodological Answer:

A key synthetic route involves reductive amination using 4-cyano-4-(4-fluorophenyl)cyclohexanone with a piperidine derivative in the presence of hydrogen gas and Pt/C catalyst. Reaction conditions (50°C, isopropyl alcohol, thiophene additive) influence stereochemistry, yielding cis/trans isomer ratios (e.g., 9:1) . Alternatively, Friedel-Crafts acylation or aryl halide coupling with cyclohexanone precursors can be employed, leveraging fluorophenyl-containing reagents under controlled temperatures and catalysts .

Advanced: How can computational methods like QSAR and molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

QSAR Modeling : Develop a regression model using descriptors (e.g., logP, molar refractivity) to correlate structural features with anti-proliferative activity. For example, a QSAR model with high R² (>0.85) and Q² (>0.7) values identified substituent electronegativity as critical for MCF-7 breast cancer cell inhibition .

Molecular Docking : Simulate ligand-receptor interactions (e.g., with Polo-like kinase 1) using software like AutoDock. Derivatives with fluorophenyl groups showed strong binding affinities (ΔG < −9 kcal/mol) due to hydrophobic interactions and hydrogen bonding .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclohexanone carbonyl at ~208 ppm) .

- HPLC-MS : Determine purity (>98%) using reverse-phase C18 columns and electrospray ionization (ESI-MS) to detect [M+H]+ ions .

- FT-IR : Identify ketone C=O stretches (~1700 cm⁻¹) and aryl C-F vibrations (~1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?

Methodological Answer:

Use Box-Behnken experimental design to analyze three factors:

| Factor | Low (−1) | Medium (0) | High (+1) |

|---|---|---|---|

| Temperature (°C) | 70 | 80 | 90 |

| Catalyst (mol%) | 2 | 5 | 8 |

| Reaction time (h) | 6 | 12 | 18 |

Response surface methodology (RSM) identifies optimal conditions (e.g., 85°C, 6 mol% catalyst, 14 hours) to maximize yield .

Advanced: How does stereochemistry influence the pharmacological activity of this compound derivatives?

Methodological Answer:

Cis/trans isomer ratios impact receptor binding. For example, cis-configured derivatives exhibit higher binding affinity to Plk1 due to spatial alignment of the fluorophenyl and cyclohexanone groups. Use chiral HPLC or NOESY NMR to resolve isomers and correlate configurations with IC₅₀ values in cytotoxicity assays .

Basic: How is purity assessed for this compound in research settings?

Methodological Answer:

- HPLC with UV detection : Compare retention times against certified reference standards (e.g., 4-fluoro-2-oxo PCE hydrochloride) .

- Melting Point Analysis : Sharp mp ranges (e.g., 33–38°C) indicate high crystallinity .

- Elemental Analysis : Validate C/H/N/F percentages within ±0.3% of theoretical values .

Advanced: What mechanistic insights exist for the hydrolysis of this compound oxime?

Methodological Answer:

The reaction proceeds via acid-catalyzed Beckmann rearrangement , forming caprolactam derivatives. Kinetic studies (e.g., monitoring with ¹H NMR) show rate dependence on proton concentration (H₃O⁺) and water activity. Mesoporous acidic catalysts (e.g., sulfonated polymers) enhance conversion (>90%) by stabilizing oxonium intermediates .

Basic: What are the stability and solubility considerations for handling this compound?

Methodological Answer:

- Solubility : Miscible with ethanol, acetone, and ethyl acetate; poorly soluble in water (<0.1 mg/mL) .

- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

- Degradation : Monitor via TLC or GC-MS for ketone reduction byproducts (e.g., cyclohexanol derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息